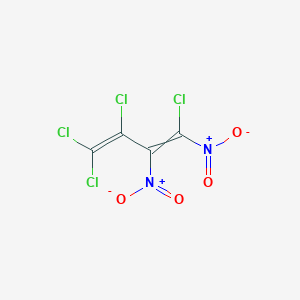![molecular formula C19H20O5 B14309828 [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid CAS No. 113527-40-5](/img/structure/B14309828.png)
[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound features a naphthalene ring and an oxolane ring connected to a propanedioic acid moiety. It is of interest due to its unique structure and potential applications.
Chemical Formula: C19H20O5
Common Name: [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves connecting the naphthalene and oxolane rings to the propanedioic acid core. Specific synthetic routes may vary, but one approach could involve multi-step reactions.
Reaction Conditions: These conditions depend on the chosen synthetic pathway, but typical steps might include cyclization reactions, esterification, and acid-base reactions.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for scientific purposes.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromic acid may be used. Reduction could involve hydrogenation with a metal catalyst. Substitution reactions may occur with nucleophiles.
Major Products: These reactions can yield derivatives of [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid, such as esters, amides, or other functionalized forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations may explore its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: It could serve as a lead compound for drug development, targeting specific pathways.
Industry: Applications might include materials science or specialty chemicals.
Wirkmechanismus
Targets: The compound’s effects could involve interactions with enzymes, receptors, or cellular components.
Pathways: It may modulate metabolic pathways, signal transduction, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid stands out due to its fused ring system and dual functional groups.
Similar Compounds: Other related compounds include 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester and naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate .
Eigenschaften
CAS-Nummer |
113527-40-5 |
|---|---|
Molekularformel |
C19H20O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(naphthalen-2-ylmethyl)-2-(oxolan-2-ylmethyl)propanedioic acid |
InChI |
InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-16-6-3-9-24-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,20,21)(H,22,23) |
InChI-Schlüssel |
UFPLEVXTSJRMIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CC(CC2=CC3=CC=CC=C3C=C2)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


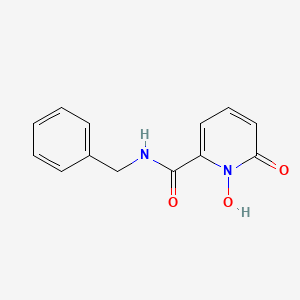
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
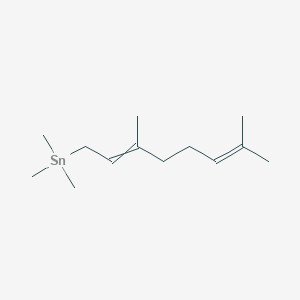

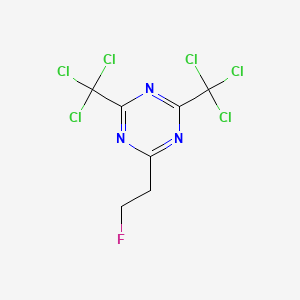
![{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol](/img/structure/B14309773.png)
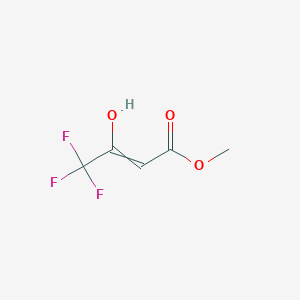
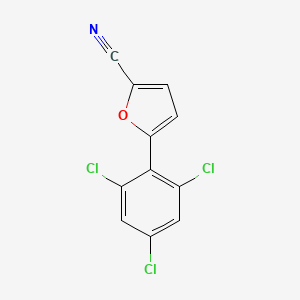
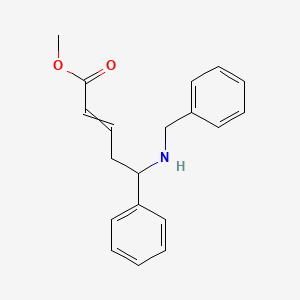

![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
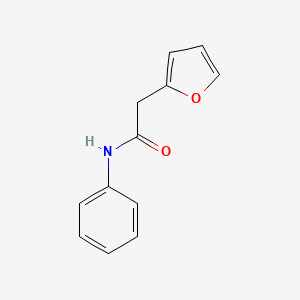
![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
